3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid

CAS No.: 1159978-83-2

Cat. No.: VC2891171

Molecular Formula: C12H8F3NO4

Molecular Weight: 287.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159978-83-2 |

|---|---|

| Molecular Formula | C12H8F3NO4 |

| Molecular Weight | 287.19 g/mol |

| IUPAC Name | 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H8F3NO4/c1-19-7-4-2-6(3-5-7)9-8(11(17)18)10(20-16-9)12(13,14)15/h2-5H,1H3,(H,17,18) |

| Standard InChI Key | ATLKCDMUQMRNNN-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C(F)(F)F |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C(F)(F)F |

Introduction

Chemical Identity and Classification

Structural Overview

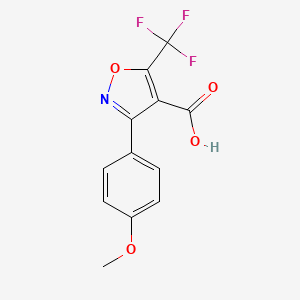

3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid belongs to the isoxazole class of heterocyclic compounds, characterized by a five-membered ring containing adjacent oxygen and nitrogen atoms. This particular derivative features three key functional groups: a 4-methoxyphenyl substituent at the 3-position, a trifluoromethyl group at the 5-position, and a carboxylic acid moiety at the 4-position of the isoxazole ring . The presence of these specific substituents contributes to the compound's chemical behavior and potential applications in research settings.

Classification Context

The compound represents an important intersection of several chemical classes. As an isoxazole derivative, it belongs to a family of compounds known for their diverse biological activities and applications in pharmaceutical research. Additionally, the presence of the trifluoromethyl group classifies it as an organofluorine compound, a category that has gained significant attention in medicinal chemistry due to the unique properties that fluorine substitution can impart, including enhanced metabolic stability and altered lipophilicity.

Physical and Chemical Properties

Molecular Specifications

The definitive physical and chemical properties of 3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid are essential for its characterization and application in research contexts. The compound possesses a well-defined molecular structure with specific atomic arrangements that determine its chemical behavior.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H8F3NO4 | |

| Molecular Weight | 287.19 g/mol | |

| CAS Number | 1159978-83-2 | |

| Creation Date in Database | December 11, 2015 | |

| Last Modified | April 5, 2025 |

Structural Identifiers

The compound can be uniquely identified through various systematic naming conventions and digital representations, which are crucial for database indexing and chemical information exchange.

Structural Characteristics

Core Structure Analysis

Functional Group Contributions

Each functional group in the molecule makes specific contributions to its physical, chemical, and potential biological properties:

Related Compounds and Structural Analogs

Structural Variations

Several structural analogs of 3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid have been documented in chemical databases and literature, including:

-

Methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate, which features a methyl ester instead of the free carboxylic acid and a 4-methylphenyl rather than a 4-methoxyphenyl substituent

-

5-Amino-3-(4-methoxyphenyl)isoxazole, which shares the 4-methoxyphenyl substituent and isoxazole core but features an amino group at the 5-position instead of a trifluoromethyl group

-

3-(4-Methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid, which represents a more complex heterocyclic system incorporating both isoxazole and pyridine rings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume